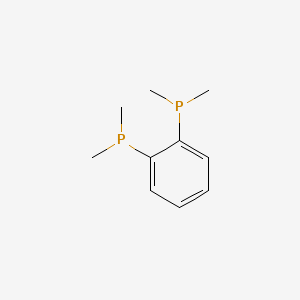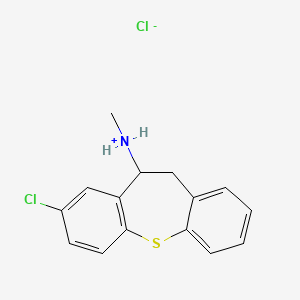
8-Chloro-10-methylamino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride is a chemical compound with the molecular formula C15H15Cl2NS and a molecular weight of 312.257 g/mol. This compound is known for its unique structure, which includes a benzothiepin ring system, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride typically involves the reaction of 8-chloro-5,6-dihydrobenzobbenzothiepin with methylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Sodium hydroxide, sodium methoxide; reactions are conducted in polar solvents like ethanol or water at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8-Chloro-5,6-dihydrobenzo bbenzothiepin-6-yl)sulfanylmethylideneazaniumchloride .
- Deoxycorticosterone .
Uniqueness
(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride is unique due to its specific benzothiepin ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
69195-55-7 |
|---|---|
Molekularformel |
C15H15Cl2NS |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-methylazanium;chloride |
InChI |
InChI=1S/C15H14ClNS.ClH/c1-17-13-8-10-4-2-3-5-14(10)18-15-7-6-11(16)9-12(13)15;/h2-7,9,13,17H,8H2,1H3;1H |
InChI-Schlüssel |
KHVYDZMIXBZSHD-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH2+]C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


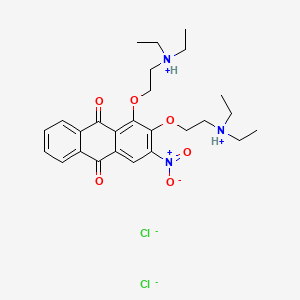
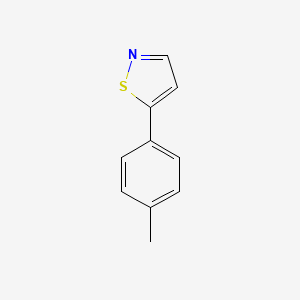
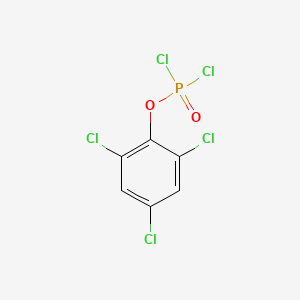
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
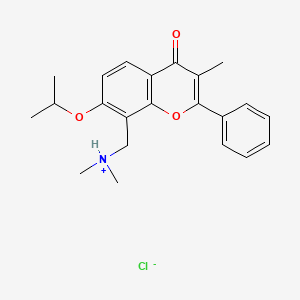
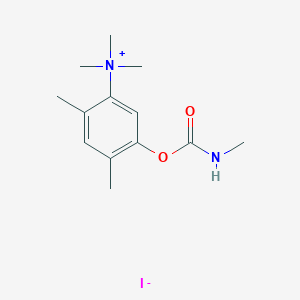
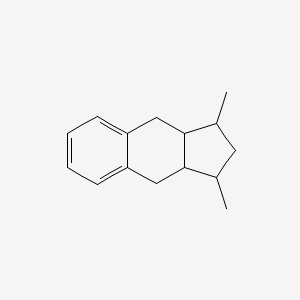
![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)
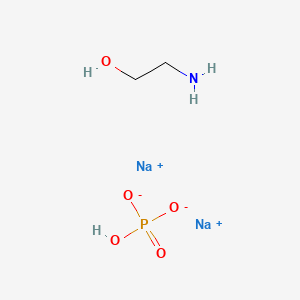
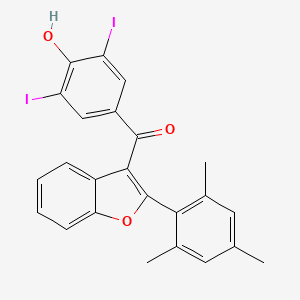
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
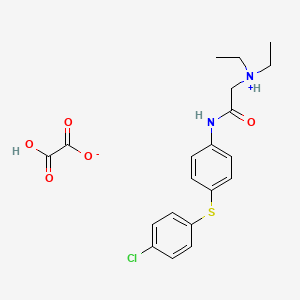
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
